molecular formula C11H18O B13447475 Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol

Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol

Cat. No.: B13447475
M. Wt: 166.26 g/mol
InChI Key: JQRDDRYQMINISJ-UHFFFAOYSA-N
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Description

Dispiro[2.2.3{6}.2{3}]undecan-8-ol is a unique organic compound characterized by its dispirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.2.3{6}.2{3}]undecan-8-ol typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This reaction proceeds through a visible-light-induced intramolecular [2 + 2] cycloaddition, resulting in the formation of the dispirocyclic skeleton . The reaction conditions are mild, and the yields are generally good.

Industrial Production Methods

While specific industrial production methods for Dispiro[2.2.3{6}.2{3}]undecan-8-ol are not well-documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of visible-light-induced cycloaddition reactions offers a potentially efficient and environmentally friendly approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.2.3{6}.2{3}]undecan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into other functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Dispiro[2.2.3{6}.2{3}]undecan-8-ol has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which Dispiro[2.2.3{6}.2{3}]undecan-8-ol exerts its effects is primarily through its interactions with molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity and function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dispiro[2.2.3{6}.2{3}]undecan-8-ol stands out due to its specific ring structure and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

dispiro[2.2.36.23]undecan-8-ol

InChI

InChI=1S/C11H18O/c12-9-7-11(8-9)5-3-10(1-2-10)4-6-11/h9,12H,1-8H2

InChI Key

JQRDDRYQMINISJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(CC2)CC(C3)O

Origin of Product

United States

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